

H-D-Leu-OBzl.TosOH: A Technical Guide for Unnatural Peptide Synthesis

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Compound of Interest

Compound Name: **H-D-Leu-OBzl.TosOH**

Cat. No.: **B613197**

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Disclaimer: This document provides a technical overview of **H-D-Leu-OBzl.TosOH** for unnatural peptide synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data and protocols from its close analogue, H-Gly-OBzl.TosOH, as a representative model for its application in peptide synthesis. The fundamental principles and reaction mechanisms are directly transferable.

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. D-amino acids, such as D-leucine, are particularly valuable for these purposes. **H-D-Leu-OBzl.TosOH** (D-Leucine benzyl ester p-toluenesulfonate salt) is a key building block for introducing D-leucine at the C-terminus of a peptide chain. The benzyl ester provides robust protection of the carboxylic acid, while the tosylate salt form ensures stability and ease of handling, making it well-suited for both solution-phase and solid-phase peptide synthesis.

Physicochemical Properties

The physicochemical properties of **H-D-Leu-OBzl.TosOH** are critical for its handling, storage, and reactivity. While specific data for the D-Leucine derivative is not readily available in the

provided search results, the properties of the analogous glycine compound, H-Gly-OBzl.TosOH, are presented below as a reference.

Property	Value (for H-Gly-OBzl.TosOH)	Reference
CAS Number	1738-76-7	[1]
Molecular Formula	C16H19NO5S	[1]
Molecular Weight	337.39 g/mol	[1]
Appearance	White to off-white crystalline powder/solid	[1] [2]
Melting Point	132-134 °C	[1] [2]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1] [2]

Core Applications in Unnatural Peptide Synthesis

H-D-Leu-OBzl.TosOH serves as a foundational component for initiating the synthesis of peptides containing a C-terminal D-leucine residue. Its primary applications lie in two main synthetic strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, **H-D-Leu-OBzl.TosOH** is coupled with an N-terminally protected amino acid to form a dipeptide. This method is highly scalable and allows for the purification of intermediates at each step.

Solid-Phase Peptide Synthesis

For SPPS, **H-D-Leu-OBzl.TosOH** can be anchored to a resin, typically a chloromethylated polystyrene resin like Merrifield resin.^[3] The peptide chain is then elongated in a stepwise manner on this solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.^[4]

Quantitative Data from Analogue Studies

The following tables summarize quantitative data for dipeptide synthesis using the analogue H-Gly-OBzl.TosOH, which serves as a strong indicator of the expected performance of **H-D-Leu-OBzl.TosOH** in similar reactions.

Table 1: Representative Yields in Dipeptide Synthesis (Solution-Phase)

N-Protected Amino Acid	Coupling Agent/Additive	Solvent	Yield (%)	Melting Point (°C)
Boc-Ala-OH	WSC/HOBt	THF	92.3	85-87
Boc-Phe-OH	WSCl/HOBt	DMF	Not Specified	Not Specified

Data sourced from studies on H-Gly-OBzl.TosOH.[5][6]

Table 2: Representative Resin Loading Efficiency (Solid-Phase)

Resin Type	Loading Method	Reagents	Typical Loading Efficiency (%)
Merrifield Resin (1% DVB, 1.0 meq/g)	In-situ Neutralization & Cesium Salt Method	H-Gly-OBzl.TosOH, Cs ₂ CO ₃ , DIPEA, DMF	75 - 90

Data sourced from studies on H-Gly-OBzl.TosOH.[3]

Experimental Protocols

The following are detailed, adapted protocols for the use of **H-D-Leu-OBzl.TosOH** in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-D-Leu-OBzl)

This protocol outlines the coupling of Boc-Alanine with **H-D-Leu-OBzl.TosOH**.

Materials:

- Boc-Ala-OH
- **H-D-Leu-OBzl.TosOH**
- 1-Hydroxybenzotriazole (HOBr)
- Water-Soluble Carbodiimide (WSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Tetrahydrofuran (THF)
- Ethyl Acetate
- 1N Hydrochloric Acid (HCl)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- n-Hexane

Procedure:

- Dissolve Boc-Ala-OH, **H-D-Leu-OBzl.TosOH**, and HOBr in THF in a reaction vessel.
- Cool the solution to -5°C.
- Add WSC to the cooled solution.
- Stir the reaction mixture at -5°C for one hour, then allow it to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the ethyl acetate layer successively with 1N HCl (twice), 5% aqueous NaHCO_3 (twice), and water.

- Dry the organic layer over anhydrous $MgSO_4$.
- Concentrate the dried solution under reduced pressure.
- Crystallize the residue from n-hexane to yield pure Boc-Ala-D-Leu-OBzl.

Protocol 2: Loading of **H-D-Leu-OBzl.TosOH** onto Merrifield Resin (for SPPS)

This protocol describes the attachment of the first amino acid, D-leucine, to a chloromethylated polystyrene resin.[\[3\]](#)

Materials:

- Merrifield resin (chloromethylated polystyrene)
- **H-D-Leu-OBzl.TosOH**
- N,N-Diisopropylethylamine (DIPEA)
- Cesium Carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Drain the DCM and wash the resin with DMF.
- In a separate flask, dissolve **H-D-Leu-OBzl.TosOH** in DMF.
- Add DIPEA to the solution from step 2 and stir for 10 minutes at room temperature to neutralize the tosylate salt.
- Add Cs_2CO_3 to the neutralized D-leucine solution and stir for 30 minutes at room temperature to form the cesium salt.

- Add the D-leucine cesium salt solution to the swollen resin and stir at 50°C for 12-24 hours.
- Filter the resin and wash with DMF, DMF/water, DMF, and finally DCM.
- Dry the resin under vacuum.

Protocol 3: C-Terminal Benzyl Ester Deprotection

This protocol outlines the removal of the C-terminal benzyl protecting group to yield the corresponding carboxylic acid.

Materials:

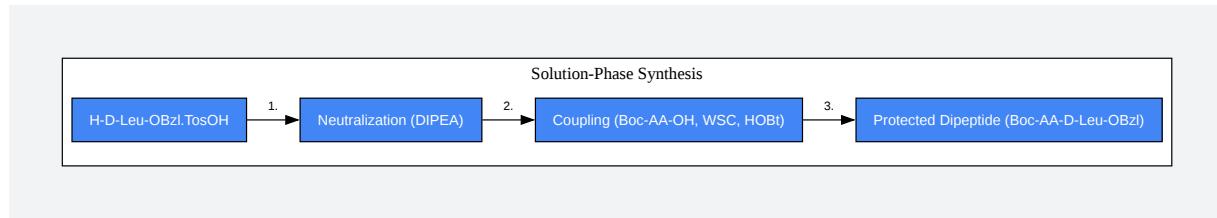
- Peptide-OBzl (e.g., Boc-Ala-D-Leu-OBzl)
- Palladium on Carbon (Pd/C) catalyst (10%)
- Methanol or Ethanol
- Hydrogen gas (H₂)

Procedure:

- Dissolve or suspend the benzyl-protected peptide in methanol or ethanol.
- Add a catalytic amount of Pd/C to the suspension.
- Pass hydrogen gas through the solution for several hours.
- Monitor the reaction for completion (e.g., by TLC).
- Once the reaction is complete, remove the Pd/C catalyst by filtration.
- Evaporate the solvent to obtain the deprotected peptide.

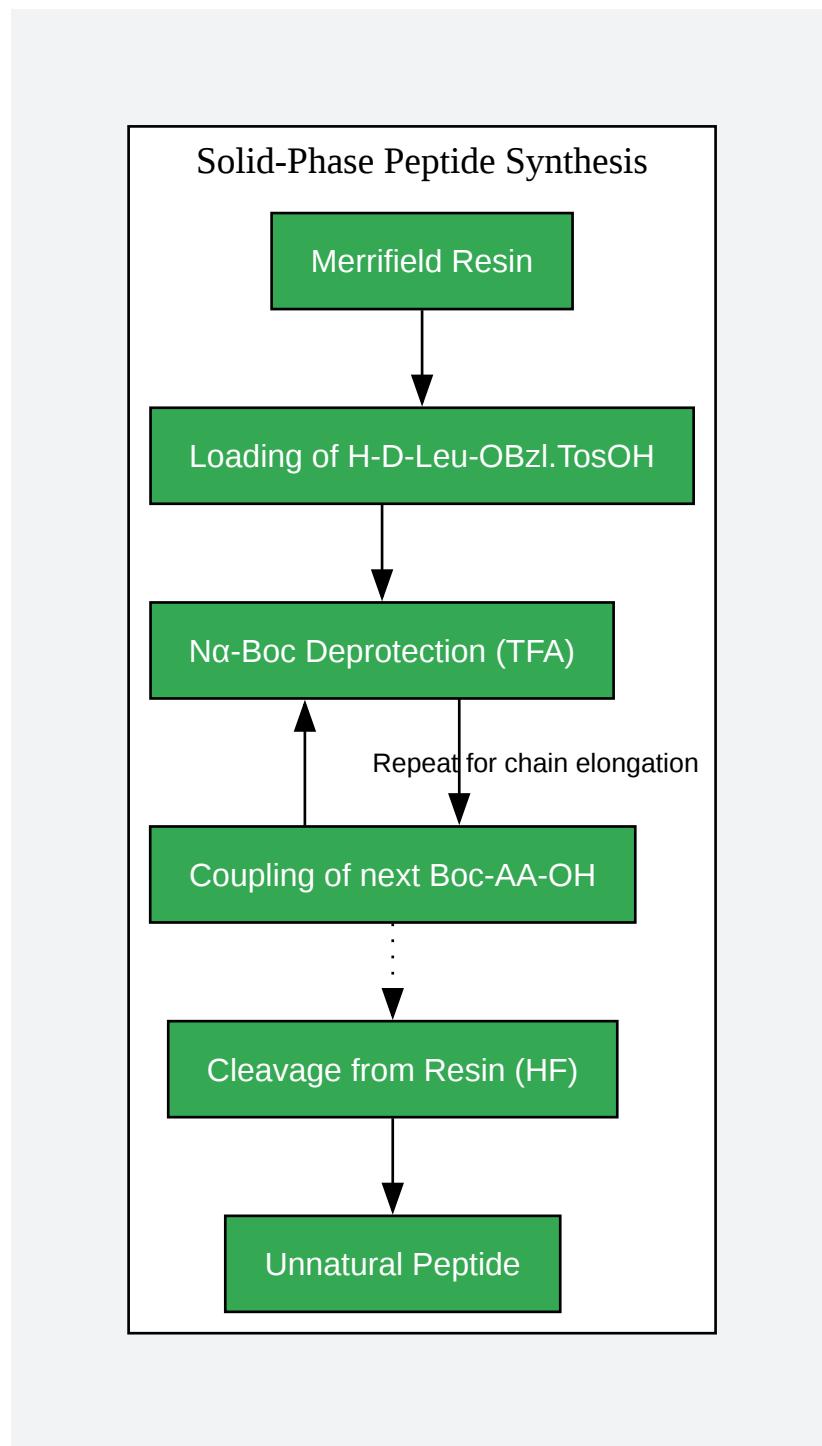
Visualizing the Workflow

The following diagrams illustrate the key processes in unnatural peptide synthesis using **H-D-Leu-OBzl.TosOH**.



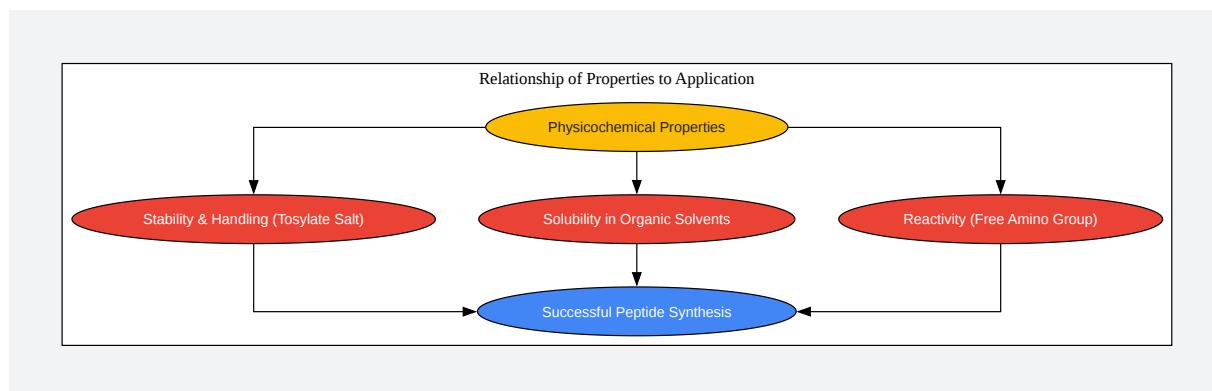
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Caption: Workflow for solution-phase dipeptide synthesis.



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Caption: General workflow for solid-phase unnatural peptide synthesis.



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Caption: Logical relationship of physicochemical properties to synthesis application.

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